3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea
Description
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea is a urea derivative featuring a phenyl ring substituted with a 2-hydroxyethyl group at the para position and an amino group at the meta position. Urea derivatives are renowned for their hydrogen-bonding capabilities, making them valuable in medicinal chemistry for modulating solubility, bioavailability, and target binding.
Properties
IUPAC Name |
1-amino-3-[4-(2-hydroxyethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-12-9(14)11-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6,10H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDVZFSYMNUEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea, a compound belonging to the urea derivative family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group and a hydroxyethyl substituent on a phenyl ring, which are critical for its biological interactions.
Anticancer Activity
Research has demonstrated that urea derivatives exhibit significant anticancer properties. For instance, studies have shown that urea-based compounds can inhibit cell proliferation across various cancer cell lines. The mechanism often involves interference with cell cycle progression and apoptosis induction.
In Vitro Studies
In a study evaluating the antiproliferative effects of various urea derivatives, including those similar to this compound, it was found that compounds exhibited IC50 values ranging from 31 to 390 μM against different cancer cell lines such as MCF7 and HT29 . These findings suggest that modifications in the urea structure can lead to enhanced biological activity.
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Protein-Tyrosine Phosphatases (PTPs) : Similar urea derivatives have been identified as potent inhibitors of PTPs, which are crucial for regulating cell signaling pathways involved in cancer progression .
- Cell Cycle Arrest : Urea compounds have been shown to induce G2/M phase arrest in cancer cells, suggesting that they may interfere with mitotic processes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence and positioning of functional groups significantly influence the biological activity of urea derivatives. For example, the hydroxyethyl group enhances solubility and may improve the interaction with biological targets .
| Compound Structure | IC50 (μM) | Target |
|---|---|---|
| This compound | 31 - 390 | Various cancer cell lines |
| Suramin Analogues | <5 | Cdc25A PTP Inhibitors |
| Urea Derivative 3 | <100 | Antitrypanosomal activity |
Study on Antiproliferative Effects
A notable study investigated the antiproliferative effects of a series of urea derivatives, including those structurally related to this compound. The results indicated that these compounds could effectively inhibit the growth of several cancer cell lines, with specific derivatives showing IC50 values as low as 31 μM against MCF7 cells .
Mechanistic Insights
Another investigation focused on the interaction of urea derivatives with cellular signaling pathways. It was found that certain compounds could modulate the expression levels of key proteins involved in apoptosis, further supporting their potential as therapeutic agents in oncology .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Activity
3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea has been investigated for its anticancer properties. Research indicates that urea derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of urea have shown promising activity against melanoma, renal cancer, and breast cancer cell lines, demonstrating their potential as anticancer agents . The structural modifications in urea compounds often enhance their biological activity by improving solubility and permeability.
Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. Urea derivatives can disrupt cellular signaling pathways, leading to increased apoptosis in cancer cells. For example, certain urea compounds have been shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in tumor progression and angiogenesis .
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound typically involves the reaction of an amine with isocyanates or carbonyl compounds under controlled conditions. Recent advancements have introduced greener synthesis methods that utilize less toxic reagents, enhancing the safety and environmental sustainability of the production processes .
Chemical Characteristics
This compound features a hydroxyl group that enhances its solubility in biological systems, making it suitable for pharmacological applications. The presence of the amino group may also facilitate interactions with biological targets, potentially increasing its efficacy as a therapeutic agent.
Antimicrobial Properties
In addition to anticancer effects, this compound has been evaluated for antimicrobial activity. Studies have shown that urea derivatives can possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
Case Study: Antitumor Efficacy
A notable case study involved the evaluation of a series of urea derivatives, including this compound, against a panel of cancer cell lines. The results indicated that these compounds displayed varying degrees of growth inhibition, with some derivatives achieving IC50 values in low micromolar ranges . This highlights the potential for further optimization and development into clinically relevant therapies.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The urea backbone in the target compound may confer higher polarity compared to triazine/pyrimidine analogues, favoring aqueous solubility.
- Hydroxyethyl groups across analogues enhance hydrophilicity but are counterbalanced by hydrophobic substituents (e.g., tert-butyl in the triazine derivative) .
- Stability : Urea derivatives are prone to hydrolysis under acidic/basic conditions, whereas triazines and pyrimidines benefit from aromatic stabilization .
Pharmacological Activity
While direct activity data for this compound are unavailable, insights can be inferred from related compounds:
- Triazine derivatives (e.g., 5-tert-Butyl-2-methyl-3-(2-hydroxyethyl)-4-phenyl-1,3,5-triazine) are explored as kinase inhibitors due to their planar, electron-deficient cores, which facilitate π-π stacking with enzyme active sites .
- Pyrimidine derivatives (e.g., 2-Methyl-3-(2-hydroxyethyl)-4(3H)-pyrimidine) are common in antiviral and anticancer agents, leveraging their ability to mimic nucleobases .
- The hydroxyethyl group in the target compound may enhance interactions with polar residues in target proteins, similar to carboxamide derivatives in .
Discussion
The target compound’s urea scaffold offers versatility in drug design but requires optimization to mitigate hydrolysis risks. Triazine and pyrimidine analogues demonstrate superior stability but may suffer from reduced solubility. Future studies should prioritize synthesizing this compound derivatives with protective groups (e.g., prodrug strategies) to enhance stability while retaining solubility advantages.
Notes
Data Limitations: Pharmacological and experimental data for this compound are scarce in the provided sources; comparisons rely on structural analogues.
Synthesis Insights : The hydroxyethyl group in analogues (e.g., ) is typically introduced via alkylation or substitution reactions, suggesting feasible routes for synthesizing the target compound .
Authority of Sources : Structural comparisons are informed by patent and chemical inventory data (), though further experimental validation is required .
Preparation Methods
Lewis Acid-Catalyzed Ring Opening of Benzoxazolinones
A patented process describes the preparation of phenylurea compounds via the ring opening of benzoxazolinones using Lewis acids such as titanium tetrachloride, aluminum, or tin compounds (e.g., TiCl4, tributyltin chloride, diethylaluminum). The process involves:
- Starting from a benzoxazolinone derivative bearing the desired substituents.
- Halogenation of the benzoxazolinone ring under mild conditions (0-20 °C) using bromine in the presence of organic acid and its alkali metal salt.
- Conversion of the halogenated benzoxazolinone to a nitrile intermediate using copper(I) cyanide in polar solvents like dimethylformamide (DMF), N-methylpyrrolidinone (NMP), or dimethyl sulfoxide (DMSO) at 120–175 °C under inert atmosphere.
- Treatment of the nitrile intermediate with an amine and Lewis acid to form the urea linkage.
This method is advantageous for introducing hydroxyethyl substituents on the phenyl ring while maintaining functional group integrity. The reaction times range from several hours to overnight, with no extreme conditions required for work-up.
Nucleophilic Aromatic Substitution Followed by Urea Formation
A synthetic route involves regioselective nucleophilic aromatic substitution (SNAr) on halonitrobenzenes followed by reduction and urea formation:
- Starting from 2-fluoro-4-bromonitrobenzene, nucleophilic substitution with hydroxyethyl-containing amines (e.g., 2-(piperazin-1-yl)ethanol) in DMF at 90 °C under nitrogen for 5 hours produces disubstituted nitrobenzenes.
- Subsequent palladium-catalyzed reduction converts the nitro group to an amine.
- The resulting aniline derivative reacts with phenyl isocyanates to form the target urea compounds.
- Yields for the final urea derivatives range from 64% to 91%.
This method allows precise introduction of the hydroxyethyl group and amine functionality on the aromatic ring, with detailed NMR characterization confirming product structure.
Aminolysis of Urethane Derivatives and Carbamoyl Transfer Reagents
Urea derivatives can be synthesized by aminolysis of urethanes, which are prepared from carbonates or chloroformates:
- Urethanes react with amines under reflux with triethylamine, leading to urea formation with high yields (>78%).
- Carbamoylimidazolium salts serve as effective carbamoyl transfer reagents, allowing synthesis of unsymmetrical ureas by reaction with primary or secondary amines.
- Safer phosgene substitutes such as S,S-dimethyl dithiocarbonate (DMDTC) enable carbonylation of amines in water at moderate temperatures (60 °C), yielding mono-, di-, and trisubstituted ureas with excellent purity.
- Phenyl chloroformate derivatives can also be used for one-pot synthesis of unsymmetrical ureas under mild conditions.
- These methods are adaptable for aromatic amines with hydroxyethyl substituents, provided nucleophilicity is sufficient or enhanced by base treatment.
The aminolysis and carbamoyl transfer approaches offer scalable and environmentally friendlier alternatives to classical phosgene-based synthesis.
Comparative Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The Lewis acid-mediated ring opening method is well-documented in patents and allows for the introduction of various substituents, including hydroxyethyl, with control over regioselectivity and functional group tolerance.
- Nucleophilic aromatic substitution on halonitrobenzenes is facilitated by the electron-withdrawing nitro group, enhancing reactivity and directing substitution ortho to the nitro group, which is advantageous for precise functionalization.
- Palladium-catalyzed reduction of nitro groups is a reliable step to obtain aromatic amines necessary for subsequent urea formation.
- The reaction of aniline derivatives with phenyl isocyanates is a classical and effective method to form urea linkages, with yields up to 91% reported.
- Carbamoyl transfer reagents like carbamoylimidazolium salts provide a versatile route for unsymmetrical ureas, though aromatic amines with hydroxyethyl groups may require activation to improve nucleophilicity.
- Safer and greener alternatives to phosgene, such as DMDTC and phenyl chloroformate derivatives, have been validated for urea synthesis, offering environmental and operational benefits.
Q & A
Q. What are the recommended synthetic routes for 3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: Synthesis typically involves coupling aromatic amines with isocyanate derivatives. Optimization can employ Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Factorial Design : Test interactions between variables (e.g., 2³ factorial design for temperature, solvent, and stoichiometry).
- Response Surface Methodology : Identify optimal conditions for yield and purity.
| Variable | Levels Tested | Impact on Yield (%) |
|---|---|---|
| Temperature | 60°C, 80°C, 100°C | ±15% |
| Catalyst Loading | 0.5 eq, 1.0 eq, 1.5 eq | ±20% |
| Solvent | DMF, THF, Ethanol | ±25% |
Refer to statistical frameworks in chemical engineering design for reproducibility .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine orthogonal analytical techniques:
- Spectroscopy :
-
¹H/¹³C NMR : Confirm substitution patterns and hydrogen bonding (e.g., urea NH signals at δ 6.5–7.5 ppm).
-
FT-IR : Validate carbonyl stretches (1650–1700 cm⁻¹) and amine groups.
- Chromatography :
-
HPLC-MS : Quantify purity (>98%) and detect byproducts.
-
X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline).
Cross-reference spectral databases and computational predictions to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental observations in the compound’s reactivity?
Methodological Answer: Address discrepancies using:
- Multi-scale Modeling : Compare DFT calculations (e.g., Gibbs free energy barriers) with experimental kinetic data.
- Solvent Effects : Incorporate implicit/explicit solvent models (e.g., COSMO-RS) to refine predictions.
- Cross-Validation : Validate with alternative computational methods (e.g., MP2 for electron correlation).
Example workflow:
- Perform DFT optimization of transition states.
- Compare with experimental Arrhenius plots.
- Adjust computational parameters (e.g., basis sets, dispersion corrections).
Leverage quantum chemical reaction path search tools for mechanistic insights .
Q. What advanced computational methods are suitable for modeling the compound’s interaction with biological targets?
Methodological Answer: Use hybrid quantum-mechanical/molecular-mechanical (QM/MM) frameworks:
- Docking Studies : Screen against protein databases (e.g., PDB) using AutoDock Vina.
- Molecular Dynamics (MD) : Simulate binding stability (e.g., RMSD < 2 Å over 100 ns trajectories).
- Free Energy Perturbation (FEP) : Calculate binding affinities (ΔΔG) for structure-activity relationships.
| Computational Tool | Application | Key Output |
|---|---|---|
| GROMACS | MD simulations in explicit solvent | Protein-ligand RMSD |
| Gaussian | QM optimization of ligand conformers | Electron density maps |
| Schrödinger Suite | FEP-based affinity prediction | ΔG binding (kcal/mol) |
Integrate experimental validation (e.g., SPR or ITC) to refine models .
Q. How can researchers investigate the compound’s thermodynamic stability under varying pH and temperature conditions?
Methodological Answer: Conduct controlled degradation studies:
- Accelerated Stability Testing :
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Expose samples to pH 1–13 buffers at 40–80°C.
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Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Calorimetry :
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Use DSC to measure melting points and decomposition enthalpies.
- Kinetic Modeling :
-
Apply Arrhenius or Eyring equations to extrapolate shelf-life.
Condition Degradation Pathway Half-life (days) pH 2, 60°C Hydrolysis of urea moiety 3.2 pH 7, 25°C Oxidative degradation 120 Pair with computational stability predictions (e.g., bond dissociation energies) .
Data Contradiction Analysis
Q. What strategies are recommended when spectroscopic data conflicts with crystallographic results?
Methodological Answer:
- Dynamic vs. Static Structures : NMR captures solution-state conformers, while X-ray shows solid-state packing.
- Tautomeric Analysis : Use variable-temperature NMR to detect equilibrium shifts (e.g., keto-enol tautomerism).
- Synchrotron Studies : Resolve crystallographic ambiguities with high-resolution data (≤1.0 Å).
Example case: Discrepancies in NH chemical shifts may arise from hydrogen-bonding variations in solution vs. crystal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
